molecular formula C8H14N2 B1346651 1-Piperidinepropanenitrile CAS No. 3088-41-3

1-Piperidinepropanenitrile

Cat. No.: B1346651
CAS No.: 3088-41-3
M. Wt: 138.21 g/mol
InChI Key: YZICFVIUVMCCOC-UHFFFAOYSA-N
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Description

1-Piperidinepropanenitrile, also known as 3-(1-Piperidinyl)propanenitrile, is an organic compound with the molecular formula C8H14N2. It is a clear, colorless to light yellow liquid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a piperidine ring attached to a propanenitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinepropanenitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinepropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidinepropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides, which may interact with enzymes or receptors in biological systems. The piperidine ring can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-Piperidinepropanenitrile can be compared with other similar compounds such as:

    1-Piperidineethanenitrile: Similar structure but with a shorter carbon chain.

    1-Piperidinebutanenitrile: Similar structure but with a longer carbon chain.

    3-Piperidinopropionitrile: Another isomer with a different arrangement of the nitrile group.

Uniqueness: this compound is unique due to its specific combination of the piperidine ring and propanenitrile group, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

3-piperidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZICFVIUVMCCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062843
Record name 1-Piperidinepropanenitrile
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-41-3
Record name 1-Piperidinepropanenitrile
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Record name 1-Piperidinepropanenitrile
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Record name 1-Piperidinepropanenitrile
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Record name 1-Piperidinepropanenitrile
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Record name 3-piperidinopropionitrile
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Record name 1-Piperidinepropanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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